1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
2-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-4-24-15(9-10-21-24)19(25)23(12-14-6-5-11-27-14)20-22-17-16(26-3)8-7-13(2)18(17)28-20/h7-10,14H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRCNWHGDSBUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has drawn significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural configuration that combines a benzo[d]thiazole moiety, a pyrazole ring, and a tetrahydrofuran side chain, contributing to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.5 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.5 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from substituted 2-amino benzothiazoles. These intermediates are coupled with various reagents such as morpholine derivatives to yield the final product. The synthetic routes are optimized for high yield and purity, often utilizing automated systems for efficiency.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring critically influence the efficacy of these compounds.
Case Study:
A study demonstrated that thiazole-integrated compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative activity. Specifically, compounds with electron-donating groups at strategic positions on the aromatic rings showed enhanced activity compared to their unsubstituted counterparts .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, potentially through the inhibition of specific enzymes involved in inflammatory pathways. Molecular docking studies suggest that it may bind effectively to target proteins, modulating their activity and reducing the production of inflammatory mediators.
Anticonvulsant Activity
Some derivatives of thiazole have also been evaluated for anticonvulsant properties. SAR analysis revealed that specific substitutions enhance their protective effects in animal models of seizures, suggesting potential applications in epilepsy treatment .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. It is hypothesized to inhibit certain enzymes linked to inflammatory processes and cancer progression. Molecular docking studies indicate that the compound can effectively bind to active sites on target proteins, altering their function.
Research Findings
Recent studies have highlighted the importance of specific structural features in determining the biological activity of this compound:
- Thiazole Ring : Essential for anticancer and anticonvulsant activities.
- Substituents : Electron-donating groups enhance cytotoxicity.
- Molecular Interactions : Binding affinity to target proteins correlates with observed biological activities.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole core linked to a benzo[d]thiazole moiety and a tetrahydrofuran substituent. The presence of these functional groups contributes to its diverse biological activities. The molecular formula and weight are critical for understanding its pharmacokinetics and interactions within biological systems.
Biological Activities
-
Anticancer Properties
- Compounds with similar structural features have been reported to exhibit histone deacetylase (HDAC) inhibitory activity , which is crucial in cancer therapy. HDAC inhibitors can lead to increased acetylation of histones, resulting in altered gene expression and apoptosis of cancer cells .
- The thiazole moiety is often associated with anticancer activity, as evidenced by various studies that demonstrate the efficacy of thiazole derivatives against different cancer cell lines, including breast and liver cancers .
- Anticonvulsant Activity
-
Anti-inflammatory Effects
- Some derivatives have demonstrated anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways at the molecular level. This makes them candidates for further investigation in conditions characterized by chronic inflammation.
-
Neurotransmitter Modulation
- The structural similarity of this compound to psychoactive substances suggests it may influence neurotransmitter systems, potentially offering therapeutic avenues for psychiatric disorders.
Case Studies
Several case studies highlight the compound's potential applications:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, such as coupling pyrazole-5-carboxylic acid derivatives with substituted benzothiazole amines. Key steps include:
- Cyclocondensation : Formation of the pyrazole core using ethyl acetoacetate and hydrazine derivatives under reflux (e.g., ethanol or DMF as solvents) .
- Amide Coupling : Activation of the carboxylic acid (e.g., using EDC/HOBt) followed by reaction with the benzothiazole amine and tetrahydrofuran-methylamine. Catalysts like triethylamine improve nucleophilicity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while lower temperatures (0–25°C) reduce side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, tetrahydrofuran protons at δ 1.5–3.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight (e.g., [M+H]+ expected at ~430–450 Da) .
Q. What in vitro assays are typically used to assess the biological activity of such derivatives?
- Common Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based substrates .
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., DFT, molecular docking) optimize the synthesis and predict the compound's reactivity or biological targets?
- Reactivity Prediction : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., amide bond formation) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., kinases, GPCRs). Docking poses of similar benzothiazole derivatives show hydrogen bonding with catalytic lysine residues .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for crystallization or reaction efficiency .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC50 values in kinase assays)?
- Troubleshooting Approaches :
- Assay Reprodubility : Standardize protocols (e.g., ATP concentration, incubation time) and validate with reference inhibitors .
- Metabolic Stability : Test for compound degradation in assay media (LC-MS monitoring) .
- Structural Analogues : Compare activity of derivatives with modified substituents (e.g., methoxy vs. ethoxy) to identify SAR trends .
Q. How does modifying substituents on the benzothiazole ring (e.g., methoxy vs. methyl) affect bioactivity and pharmacokinetics?
- SAR Insights :
- Methoxy Group : Enhances solubility (logP reduction) but may reduce membrane permeability. Correlates with improved IC50 in kinase assays .
- Methyl Group : Increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
- PK Studies :
- Microsomal Stability : Liver microsome assays quantify metabolic degradation (e.g., CYP450-mediated oxidation) .
- Plasma Protein Binding : Equilibrium dialysis reveals free fraction available for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
